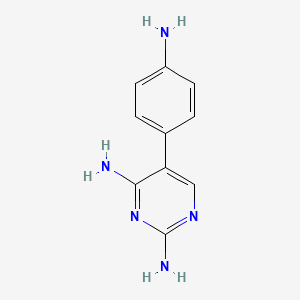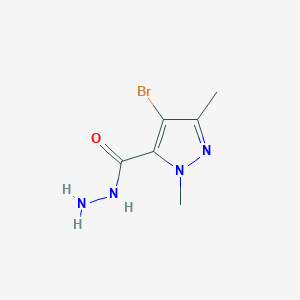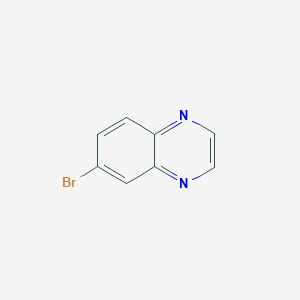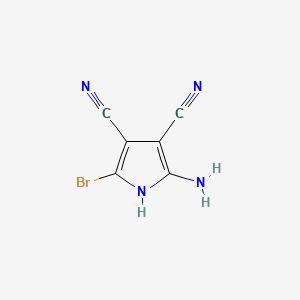
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Descripción general
Descripción
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as BTQC, is a heterocyclic organic compound that belongs to the quinoline family. The compound is a white to light yellow powder that exhibits fluorescence properties. The molecular formula of BTQC is C10H9BrN2 with a molecular weight of 237.10 g/mol .
Synthesis Analysis
A green, efficient, and simple method for synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives via one-pot three-component condensation of 2,6-bis (substituted benzylidene)cyclohexanone, arylamines/substituted 2-aminothiazoles, and malononitrile in the presence of bleaching earth clay pH 12.5 (basic catalyst) as a recyclable and green catalyst in PEG-400 is described .Molecular Structure Analysis
The molecular structure of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is represented by the formula C10H9BrN2 .Chemical Reactions Analysis
The synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives involves a one-pot three-component condensation of 2,6-bis (substituted benzylidene)cyclohexanone, arylamines/substituted 2-aminothiazoles, and malononitrile .Physical And Chemical Properties Analysis
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a white to light yellow powder. The molecular weight of the compound is 237.10 g/mol .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline and its derivatives have been found to possess antimalarial activities . This is due to the ability of these compounds to interfere with the life cycle of the malaria parasite.
Anticancer Activity
Quinoline derivatives have shown potential in the treatment of cancer . These compounds can interact with cancer cells and inhibit their growth.
Antibacterial Activity
Quinoline and its derivatives have been found to have antibacterial properties . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibiotics.
Antifungal Activity
Similar to their antibacterial properties, quinoline derivatives also exhibit antifungal activities . They can inhibit the growth of fungi, which could be useful in treating fungal infections.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to have anti-inflammatory and analgesic (pain-relieving) activities . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases.
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . They can affect the cardiovascular system in a way that could be beneficial for treating conditions like heart disease.
Direcciones Futuras
The future directions for 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could involve further exploration of its biological and pharmaceutical activities, given that compounds containing the tetrahydroquinoline scaffold display a wide range of such activities . Additionally, the development of new, environmentally benign synthetic routes could be a focus, as this aligns with the principles of green chemistry .
Propiedades
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQNLGKWZDZTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347019 | |
| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
65242-28-6 | |
| Record name | 2-Bromo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

